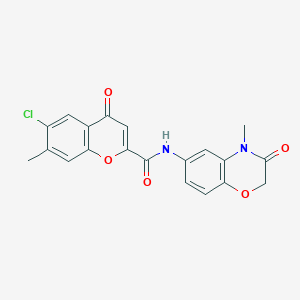![molecular formula C14H18N4O6S2 B11308961 N-[4-(dimethylsulfamoyl)benzyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11308961.png)
N-[4-(dimethylsulfamoyl)benzyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diméthylsulfamoyl)benzyl]-2-hydroxy-4-méthyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide est un composé organique complexe avec une structure unique qui combine plusieurs groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-[4-(diméthylsulfamoyl)benzyl]-2-hydroxy-4-méthyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Les étapes clés comprennent la formation du cycle pyrimidine, la sulfonation et l'introduction du groupe diméthylsulfamoylbenzyle. Les conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir des rendements élevés et une pureté élevée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de techniques de purification avancées peut améliorer l'efficacité et la capacité d'évolutivité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
N-[4-(diméthylsulfamoyl)benzyl]-2-hydroxy-4-méthyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent cibler les groupements sulfonamide ou pyrimidine.
Substitution : Les réactions de substitution nucléophile ou électrophile peuvent modifier les cycles benzyle ou pyrimidine.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles ou électrophiles pour les réactions de substitution. Les conditions de réaction, telles que la température, le pH et le choix du solvant, sont cruciales pour obtenir les transformations souhaitées.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent de la voie de réaction spécifique. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Applications de recherche scientifique
N-[4-(diméthylsulfamoyl)benzyl]-2-hydroxy-4-méthyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide a plusieurs applications de recherche scientifique :
Chimie : Il peut être utilisé comme unité de base pour synthétiser des molécules plus complexes.
Biologie : Le composé peut présenter une activité biologique, ce qui en fait un candidat pour la découverte et le développement de médicaments.
Médecine : Les applications thérapeutiques potentielles comprennent son utilisation comme inhibiteur enzymatique ou modulateur de récepteur.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Mécanisme d'action
Le mécanisme d'action de N-[4-(diméthylsulfamoyl)benzyl]-2-hydroxy-4-méthyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines. Les effets du composé sont médiés par la liaison à ces cibles, ce qui entraîne des changements dans leur activité ou leur fonction. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques.
Applications De Recherche Scientifique
N-{[4-(DIMETHYLSULFAMOYL)PHENYL]METHYL}-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{[4-(DIMETHYLSULFAMOYL)PHENYL]METHYL}-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. Additionally, the hydroxyl and dihydropyrimidine groups can interact with other molecular targets, modulating various biological pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-benzyl-4-(N,N-diméthylsulfamoyl)-N-(5-méthoxybenzo[d]thiazol-2-yl)benzamide
- N-[4-(diméthylsulfamoyl)benzyl]-4-(méthoxyméthyl)-4-pipéridinecarboxamide chlorhydrate
Unicité
N-[4-(diméthylsulfamoyl)benzyl]-2-hydroxy-4-méthyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide se distingue par sa combinaison unique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques spécifiques
Propriétés
Formule moléculaire |
C14H18N4O6S2 |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
N-[[4-(dimethylsulfamoyl)phenyl]methyl]-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C14H18N4O6S2/c1-9-12(13(19)17-14(20)16-9)25(21,22)15-8-10-4-6-11(7-5-10)26(23,24)18(2)3/h4-7,15H,8H2,1-3H3,(H2,16,17,19,20) |
Clé InChI |
UBUYERZHYUVTRF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCC2=CC=C(C=C2)S(=O)(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopropyl(4-{4-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazin-1-yl)methanone](/img/structure/B11308881.png)
![3,4-Dimethylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11308884.png)
![Cyclopropyl{4-[2-(2-methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone](/img/structure/B11308888.png)
![Cyclopropyl{4-[2-(4-methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone](/img/structure/B11308889.png)
![[4-(4-Fluorophenyl)piperazin-1-yl][1-(3-propoxyquinoxalin-2-yl)piperidin-3-yl]methanone](/img/structure/B11308894.png)
![2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B11308911.png)
![6-[3-(azepan-1-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11308912.png)
![6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11308916.png)


![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B11308929.png)
![1-benzyl-4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11308933.png)
![3-[(2-chloro-6-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11308943.png)
![N-benzyl-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11308966.png)
